molecular formula C10H14O<br>C10H14O<br>HOC6H4C(CH3)3 B1678320 4-Tert-butylphenol CAS No. 98-54-4

4-Tert-butylphenol

Cat. No. B1678320
Key on ui cas rn: 98-54-4
M. Wt: 150.22 g/mol
InChI Key: QHPQWRBYOIRBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03968062

Procedure details

Para-tert. butyl phenol disulfide is produced by the reaction of para-tert. butyl phenol with sulfur monochloride. When the reaction is carried out using approximately 11:10 moles of phenol to monochloride, the para-tert. butyl phenol disulfide will have about 28% by weight of sulfur and a softening part of approximately 90°-105°C. The para-tert. butyl phenol is produced by the reaction of isobutylene and phenol according to the following scheme: ##SPC2##
Quantity
10 mol
Type
reactant
Reaction Step One
[Compound]
Name
monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
para-tert. butyl phenol disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([C:12]12S[CH:13]1[CH:14]1S[C:15]1([OH:18])[CH:16]=[CH:17]2)([CH3:11])([CH3:10])[CH3:9].[S]>>[C:8]([C:12]1[CH:13]=[CH:14][C:15]([OH:18])=[CH:16][CH:17]=1)([CH3:11])([CH3:9])[CH3:10].[CH3:10][C:8](=[CH2:9])[CH3:11].[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^3:20|

Inputs

Step One
Name
Quantity
10 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
monochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
para-tert. butyl phenol disulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C12C(C3C(C=C1)(O)S3)S2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a softening part of approximately 90°-105°C

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Type
product
Smiles
CC(C)=C
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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